molecular formula C25H32N2O5 B2511036 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636991-71-4

1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2511036
CAS No.: 636991-71-4
M. Wt: 440.54
InChI Key: GARGHYXYNIRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, is a chemical reagent supplied for research use only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any veterinary applications. Note on Compound Information: Specific data for the exact 4-propoxyphenyl derivative is limited in the public domain. The following details are inferred from a closely related structural analogue, 1-[3-(diethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one (CAS# 619272-79-6), which shares the same core structure but differs in the position of the propoxy group on the phenyl ring . This analogue has a molecular formula of C 25 H 32 N 2 O 5 and a molecular weight of 440.53 g/mol . Research Applications and Value: Compounds within this structural family, characterized by a pyrrol-2(5H)-one core substituted with an aryl group and a heteroaroyl group (such as furan-2-carbonyl), are of significant interest in medicinal and synthetic chemistry research. They serve as valuable intermediates or scaffolds for the design and synthesis of novel biologically active molecules. Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly investigating the effect of the 4-propoxy substituent on physicochemical properties and interaction with biological targets. The presence of multiple functional groups, including a tertiary amine and a hydroxyl group, makes it a versatile building block for further chemical modification. Handling and Ordering: This product is available through multiple global suppliers in various quantities to suit your research needs . Researchers are advised to handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols. Please refer to the specific product page for current pricing, detailed shipping information, and available stock.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h7,9-13,17,22,29H,4-6,8,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARGHYXYNIRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, with a molecular formula of C25H32N2O5 and a molecular weight of approximately 440.54 g/mol, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure includes multiple functional groups such as a diethylamino moiety, a furan carbonyl group, a hydroxy group, and a propoxyphenyl group, which enhance its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The diethylamino group may facilitate hydrogen bonding or ionic interactions, while the furan and propoxyphenyl groups can engage in π-π stacking interactions. These interactions suggest potential applications in drug development, particularly in targeting pathways related to various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the furan moiety is often correlated with increased antimicrobial activity.
  • Anticancer Potential : Similar derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis

The following table summarizes the structural variations and biological activities of related compounds:

Compound NameMolecular FormulaBiological Activity
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-oneC23H30N2O5Moderate antimicrobial activity
1-(3-(diethylamino)propyl)-4-(thien-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-oneC25H32N2O5SPotential anticancer activity
1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-chlorophenyl)-1H-pyrrol-2(5H)-oneC25H32ClN2O5Exhibits different pharmacological properties

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Antimicrobial Studies : A study on furan derivatives demonstrated their efficacy against various bacterial strains, suggesting that the furan moiety enhances antimicrobial properties through interaction with bacterial cell membranes .
  • Cancer Cell Line Studies : Research involving pyrrol derivatives showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential therapeutic applications for compounds similar to this compound.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways involved in cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolone Core

The target compound’s structure can be compared to derivatives with variations in three key regions: 1. Aminoalkyl Side Chain: - Dimethylamino vs. Diethylamino: - The compound in features a dimethylamino-propyl group, while the target compound has a diethylamino-propyl chain. - Hydroxypropyl vs. Methoxypropyl: - Compound 20 () includes a 2-hydroxypropyl group, which introduces hydrogen-bonding capacity, contrasting with the methoxypropyl group in compound 35 (). The methoxy group may reduce metabolic instability compared to hydroxyl groups .

Acyl Group (Position 4) :

  • Furan-2-carbonyl vs. Substituted Benzoyl :

  • The furan-2-carbonyl group in the target compound is less electron-withdrawing than the 4-methylbenzoyl group in compound 35 (). This difference could modulate electrophilic reactivity at the pyrrolone ring’s carbonyl group.
    • Ethoxy-Methylbenzoyl () :

Aromatic Substituent (Position 5) :

  • 4-Propoxyphenyl vs. 3-Propoxyphenyl :

  • The para-propoxyphenyl group in the target compound differs from the meta-substituted analog in . Para-substitution often enhances symmetry and crystallinity, as evidenced by higher melting points (mp) in para-derivatives (e.g., mp 252–254°C for compound 35 in ) compared to ortho/meta isomers .
    • Electron-Donating vs. Electron-Withdrawing Groups :
  • The 4-dimethylaminophenyl group in compound 21 () is strongly electron-donating, which may stabilize the pyrrolone ring via resonance, whereas the 4-propoxyphenyl group in the target compound provides moderate electron donation through the alkoxy group .

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